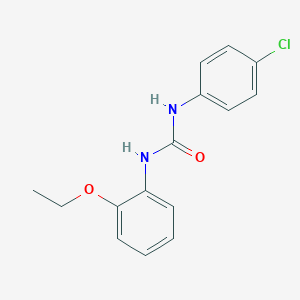
1-(4-Chlorophenyl)-3-(2-ethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-3-(2-ethoxyphenyl)urea is a member of ureas.
Scientific Research Applications
Herbicide and Pesticide Research : This compound has been studied as a part of the substituted urea herbicides group, which are known for their degradation in soil primarily due to microbial action. These compounds, including similar structures, have been evaluated for their effectiveness in weed control in agricultural settings (Katz & Strusz, 1968).
Corrosion Inhibition : Research has been conducted on the use of similar compounds in inhibiting mild steel corrosion in acidic solutions. These studies have shown that such compounds can act as efficient inhibitors, thereby having potential applications in protecting metals from corrosive environments (Bahrami & Hosseini, 2012).
Nonlinear Optical Properties : Some derivatives of 1-(4-Chlorophenyl)-3-(2-ethoxyphenyl)urea have been studied for their nonlinear optical properties. These studies have focused on the synthesis of such derivatives and their potential applications in photonics and optoelectronic device fabrication (Shettigar et al., 2006).
Photodegradation Studies : Investigations have been carried out on the photodegradation and hydrolysis of substituted urea pesticides in water, providing insights into environmental persistence and degradation pathways of these compounds (Gatidou & Iatrou, 2011).
Biological Evaluation : Studies have also been conducted on the antimicrobial properties of novel imidazole ureas and carboxamides containing derivatives of 1-(4-Chlorophenyl)-3-(2-ethoxyphenyl)urea. These compounds have been synthesized and evaluated for their potential in medicinal chemistry, particularly in antimicrobial applications (Rani et al., 2014).
Cytokinin Activity : The compound has been included in studies related to cytokinin activity, which is significant in plant growth and development. Such research helps in understanding the potential agricultural applications of these compounds (Takahashi et al., 1978).
properties
Product Name |
1-(4-Chlorophenyl)-3-(2-ethoxyphenyl)urea |
|---|---|
Molecular Formula |
C15H15ClN2O2 |
Molecular Weight |
290.74 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(2-ethoxyphenyl)urea |
InChI |
InChI=1S/C15H15ClN2O2/c1-2-20-14-6-4-3-5-13(14)18-15(19)17-12-9-7-11(16)8-10-12/h3-10H,2H2,1H3,(H2,17,18,19) |
InChI Key |
OBLVETBTEXMBBF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



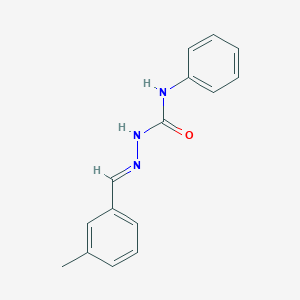
![1-(3-methylphenyl)-3-[(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea](/img/structure/B324006.png)
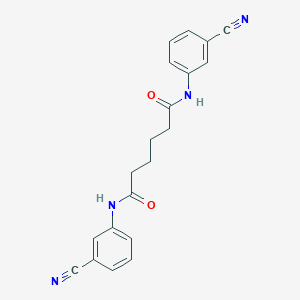
![Ethyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B324009.png)
![Methyl 2-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B324010.png)
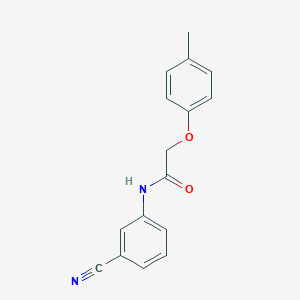
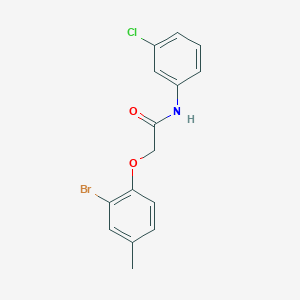
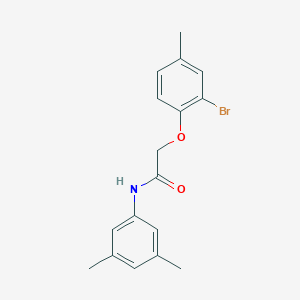

![N-[4-(3-Methyl-5-oxo-1-thiocarbamoyl-4,5-dihydro-1H-pyrazol-4-ylazo)-phenyl]-acetamide](/img/structure/B324019.png)
![3-methyl-5-oxo-4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-4H-pyrazole-1-carbothioamide](/img/structure/B324023.png)
![3-{[1-(aminocarbothioyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid](/img/structure/B324024.png)
![4-[(2,5-dichlorophenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B324026.png)
![4-[(3-bromo-4-methylphenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B324027.png)